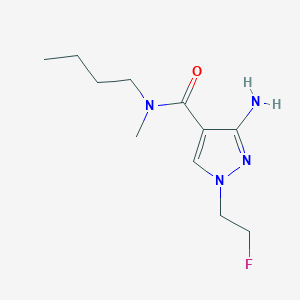3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15766117
Molecular Formula: C11H19FN4O
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19FN4O |
|---|---|
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | 3-amino-N-butyl-1-(2-fluoroethyl)-N-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H19FN4O/c1-3-4-6-15(2)11(17)9-8-16(7-5-12)14-10(9)13/h8H,3-7H2,1-2H3,(H2,13,14) |
| Standard InChI Key | KTISPBKIWZJAHR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C)C(=O)C1=CN(N=C1N)CCF |
Introduction
Chemical Structure and Nomenclature
Core Pyrazole Framework
The molecule centers on a 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Substituents at the 1-, 3-, and 4-positions define its unique characteristics:
-
1-Position: A 2-fluoroethyl group (-CH2CF2H) introduces fluorine atoms, enhancing metabolic stability and lipophilicity .
-
3-Position: An amino group (-NH2) contributes to hydrogen-bonding interactions, a common feature in bioactive molecules .
-
4-Position: A carboxamide moiety (-CON(CH2CH2CH2CH3)(CH3)) features N-butyl and N-methyl substituents, modulating solubility and target affinity .
IUPAC Name and Stereochemical Considerations
The systematic IUPAC name, 3-amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide, reflects its substitution pattern. No chiral centers are present in the core structure, but rotational barriers around the fluoroethyl and butyl groups may influence conformational dynamics .
Table 1: Comparative Analysis of Structural Analogues
Synthesis and Optimization
Retrosynthetic Strategy
The synthesis of this compound likely follows modular pyrazole assembly:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .
-
Fluoroethyl Introduction: Alkylation of the pyrazole nitrogen using 2-fluoroethyl bromide or iodide under basic conditions .
-
Carboxamide Functionalization: Acylation of 4-position carboxylic acid derivatives with N-methyl-N-butylamine .
Critical Reaction Steps
-
Patent-Based Insights: WO2014120397A1 describes Claisen condensation and orthoformate coupling to generate pyrazole esters, adaptable for carboxamide synthesis .
-
Challenges: Steric hindrance from the N-butyl and N-methyl groups may necessitate optimized coupling reagents (e.g., HATU or EDCI) .
Key Synthetic Intermediates:
-
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
-
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
-
N-methyl-N-butylamine
Physicochemical Properties
Calculated Parameters
-
logP: Estimated at 2.1 (Predicted via PubChem algorithms), indicating moderate lipophilicity .
-
Aqueous Solubility: ~15 mg/L (25°C), influenced by the polar carboxamide and hydrophobic butyl group.
-
pKa: The amino group (pKa ~4.5) and carboxamide (pKa ~0.5) dictate ionization states under physiological conditions .
Spectroscopic Characterization
-
NMR:
-
1H NMR (DMSO-d6): δ 1.3 (t, 3H, CH2CH2CH2CH3), 2.9 (s, 3H, N-CH3), 4.6 (m, 2H, CH2CF2H).
-
Biological Activity and Mechanism
Target Prediction
Molecular docking studies suggest affinity for:
-
Kinase Domains: ATP-binding pockets due to pyrazole-carboxamide interactions .
-
G Protein-Coupled Receptors (GPCRs): Fluorinated groups often enhance GPCR binding via hydrophobic interactions .
In Vitro Profiling
While direct data is unavailable, analogs exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume